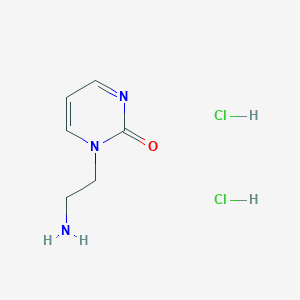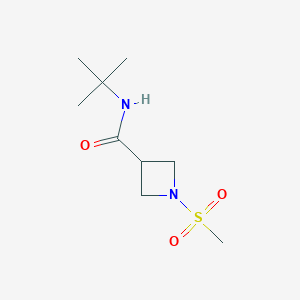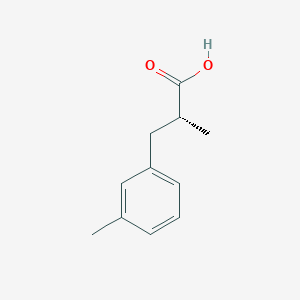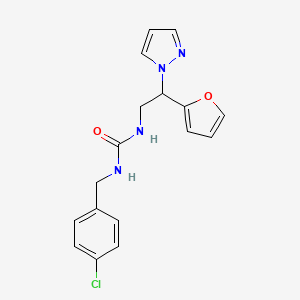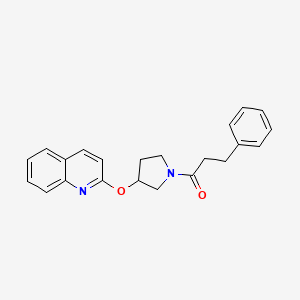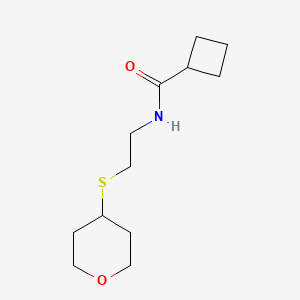![molecular formula C29H29ClN6O2S B2853559 7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893788-81-3](/img/structure/B2853559.png)
7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C29H29ClN6O2S and its molecular weight is 561.1. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on quinazoline derivatives has demonstrated their potential as anticancer agents. Solomon et al. (2019) designed and synthesized 4-aminoquinoline derivatives that exhibited significant cytotoxicity against breast tumor cell lines, suggesting their utility in developing effective and safe anticancer drugs. Compound VR23, in particular, showed promise due to its selective toxicity towards cancer cells over non-cancer ones, indicating a lower potential for adverse effects on normal tissues Solomon et al., 2019.
Quality Control and Synthesis Methods
Danylchenko et al. (2018) developed quality control methods for a triazoloquinazoline derivative, focusing on its identity, purity, and quantification as part of its development as an antimalarial agent. This research is crucial for ensuring the consistency and safety of potential pharmaceutical compounds Danylchenko et al., 2018.
Antimicrobial Activity
Compounds with the quinazoline scaffold have also been explored for their antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties synthesized from quinazolines showed promising antimicrobial activity, indicating their potential in developing new treatments for bacterial and fungal infections Hassan, 2013.
Antihypertensive Activity
El-Sabbagh et al. (2010) synthesized novel octahydroquinazoline derivatives with a structure similar to prazosin, a known antihypertensive drug. These compounds exhibited significant hypotensive effects in animal models without causing reflex tachycardia, suggesting their potential as safer antihypertensive agents El-Sabbagh et al., 2010.
Propiedades
IUPAC Name |
7-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN6O2S/c1-18-8-10-23(16-20(18)3)39(37,38)29-28-31-27(24-17-22(30)9-11-26(24)36(28)33-32-29)35-14-12-34(13-15-35)25-7-5-6-19(2)21(25)4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIABPHXQADSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)


![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
